
Bis(trimethylsilylmethyl)dimethoxysilane
Overview
Description
Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 . It is not commonly found in nature .
Synthesis Analysis
Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized from Sodium Methoxide and Silane, chloromethoxybis[(trimethylsilyl)methyl]- . The reaction occurs efficiently in tetrahydrofuran at ambient temperature .Molecular Structure Analysis
The molecular structure of Bis(trimethylsilylmethyl)dimethoxysilane consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC name for this compound is dimethoxy-bis(trimethylsilylmethyl)silane .Chemical Reactions Analysis
The trimethylsilyl groups on a molecule like Bis(trimethylsilylmethyl)dimethoxysilane have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Bis(trimethylsilylmethyl)dimethoxysilane has a molecular weight of 264.58 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point is 237.9±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 18.5 Ų .Scientific Research Applications
Organometallic Chemistry
Bis(trimethylsilylmethyl)dimethoxysilane is used in organometallic chemistry. It’s a part of a group of compounds that play an important role in this field . The reactivity of these compounds depends on the degree of aggregation in solution .
Solubility Studies
This compound is used in solubility studies. For example, bis(trimethylsilyl)methylsodium, a related compound, is highly soluble in alkanes . This property makes it an exception among heavier alkali metal compounds, which are typically insoluble in inert solvents or undergo solvolysis in coordinating solvents due to their high reactivity .
Structural Studies
Bis(trimethylsilylmethyl)dimethoxysilane is used in structural studies. X-ray crystallography of the corresponding compounds coordinated by O- and N- ligands (tetrahydrofuran and tetramethylethylenediamine) present possible structural motifs of the uncoordinated compounds in solution .
NMR Spectroscopy
This compound is used in NMR spectroscopy studies. In diluted solutions, bis(trimethylsilyl)methylsodium exists as tetrameric aggregates, and more concentrated solutions reveal hexameric aggregates .
Cryoscopy
Bis(trimethylsilylmethyl)dimethoxysilane is used in cryoscopy, a technique used to determine the molecular weight of a solute by observing its effect on the freezing point of a solvent .
Synthesis of Organometallic Compounds
This compound is used in the synthesis of a wide range of organometallic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound that primarily targets organic molecules for modification. It is often used in the synthesis of other complex compounds . The primary targets of this compound are the reactive sites on organic molecules where it can form bonds and modify the structure of the target molecule .
Mode of Action
Bis(trimethylsilylmethyl)dimethoxysilane interacts with its targets through a process known as silylation. In this process, the compound forms a bond with the target molecule, replacing a hydrogen atom with a trimethylsilyl group . This results in the formation of a new compound with altered properties.
Biochemical Pathways
The exact biochemical pathways affected by Bis(trimethylsilylmethyl)dimethoxysilane are dependent on the specific target molecule. In general, the addition of a trimethylsilyl group can significantly alter the physical and chemical properties of the target molecule, including its reactivity, volatility, and polarity .
Pharmacokinetics
Safety data sheets indicate that it may cause eye irritation , suggesting that it is absorbed to some extent when it comes into contact with biological tissues.
Result of Action
The result of Bis(trimethylsilylmethyl)dimethoxysilane’s action is the formation of a new compound with a trimethylsilyl group. This can significantly alter the properties of the target molecule, potentially making it more volatile or changing its reactivity .
Action Environment
The action of Bis(trimethylsilylmethyl)dimethoxysilane can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with the target molecule for reaction with Bis(trimethylsilylmethyl)dimethoxysilane. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .
properties
IUPAC Name |
dimethoxy-bis(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBCVSVJXVVUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452263 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylmethyl)dimethoxysilane | |
CAS RN |
133941-26-1 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



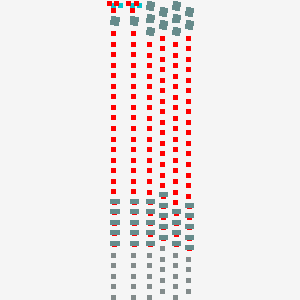
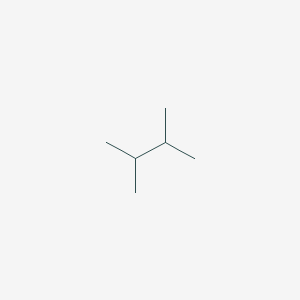
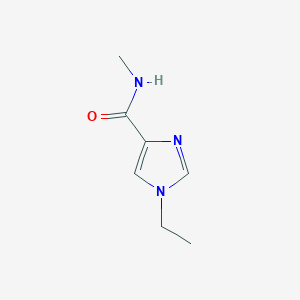
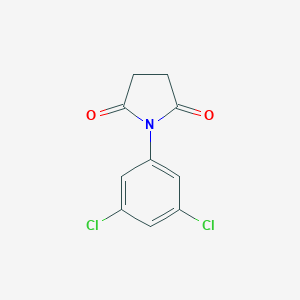
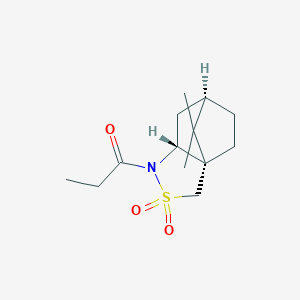
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)

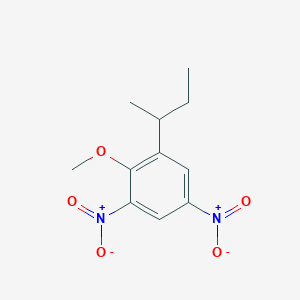
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
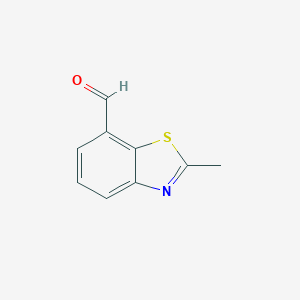
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)


